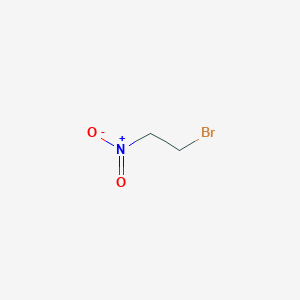
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide, also known as ACPA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. ACPA belongs to the family of cannabinoids, which are compounds that interact with the endocannabinoid system in the human body. The endocannabinoid system plays an important role in regulating various physiological processes, including pain sensation, inflammation, and immune function. ACPA has been shown to have a high affinity for the CB1 receptor, which is one of the main receptors in the endocannabinoid system.
Wirkmechanismus
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide exerts its effects by interacting with the CB1 receptor in the endocannabinoid system. The CB1 receptor is primarily expressed in the central nervous system and plays an important role in regulating pain sensation, inflammation, and immune function. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have a high affinity for the CB1 receptor and can activate the receptor to produce its effects.
Biochemical and Physiological Effects
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the release of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in models of inflammation. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to reduce the activation of microglia, which are immune cells in the central nervous system that play a role in neuroinflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to reduce the release of glutamate, which is a neurotransmitter that is involved in pain sensation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its high affinity for the CB1 receptor. This allows for precise targeting of the endocannabinoid system and can lead to more specific effects. Another advantage is its well-established synthesis method, which allows for consistent production of high-purity (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One limitation of using (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in lab experiments is its potential for off-target effects. Because (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide interacts with the CB1 receptor, it may also interact with other receptors in the endocannabinoid system, leading to unintended effects.
Zukünftige Richtungen
There are several future directions for the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. One direction is the development of more specific CB1 receptor agonists that can produce the same effects as (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide without the potential for off-target effects. Another direction is the study of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide in models of other diseases, such as multiple sclerosis and epilepsy. Finally, the development of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide as a potential therapeutic agent for human use is an important future direction, which would require further preclinical and clinical studies.
Synthesemethoden
The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide involves several steps. The first step is the synthesis of 4-acetamidophenylboronic acid, which is then used to synthesize the intermediate compound (Z)-3-(4-acetamidophenyl)-2-bromoacrylonitrile. This intermediate compound is then reacted with 4-ethylphenylmagnesium bromide to yield the final product, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide. The synthesis of (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been optimized to yield high purity and high yields.
Wissenschaftliche Forschungsanwendungen
(Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in various preclinical models. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to be effective in reducing pain sensation in models of neuropathic pain and inflammatory pain. (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has also been shown to have anti-inflammatory effects in models of inflammation. In addition, (Z)-3-(4-Acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide has been shown to have neuroprotective effects in models of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
(Z)-3-(4-acetamidophenyl)-2-cyano-N-(4-ethylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-3-15-4-8-19(9-5-15)23-20(25)17(13-21)12-16-6-10-18(11-7-16)22-14(2)24/h4-12H,3H2,1-2H3,(H,22,24)(H,23,25)/b17-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKIXZHNQQOJJED-ATVHPVEESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC=C(C=C2)NC(=O)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C\C2=CC=C(C=C2)NC(=O)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-3-(4-acetamidophenyl)-N-(4-ethylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(3-chlorobenzyl)-7-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl][1,3]dioxolo[4,5-g]quinazoline-6,8(5H,7H)-dione](/img/no-structure.png)
![5-(4-chlorobenzyl)-3-(4-methoxyphenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2973417.png)
![2-[3-cyano-6-(3-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2973419.png)
![N'-[(1E)-1-(6-chloro-2-oxo-2H-chromen-3-yl)ethylidene]-2-cyanoacetohydrazide](/img/structure/B2973420.png)






![N-[3-(Difluoromethoxy)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide](/img/structure/B2973433.png)
